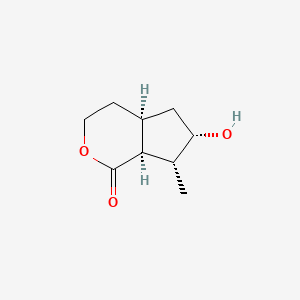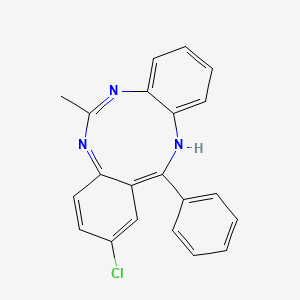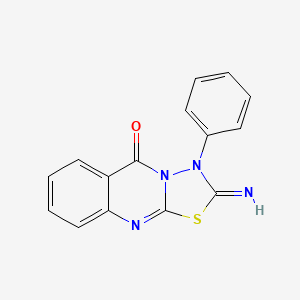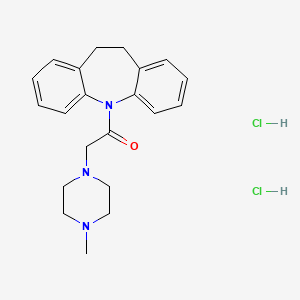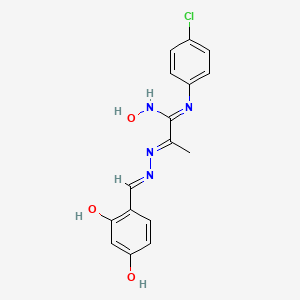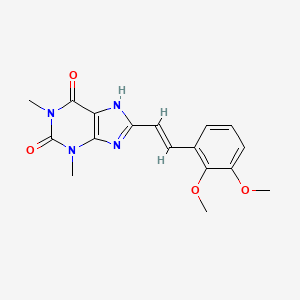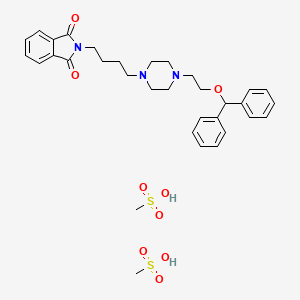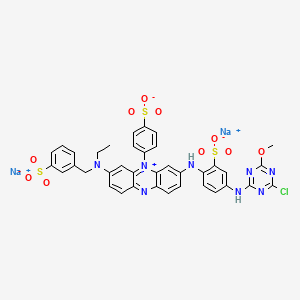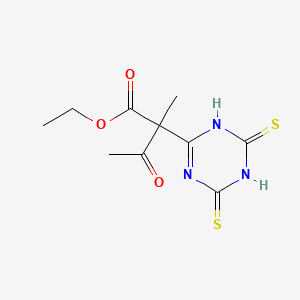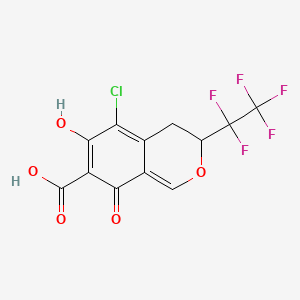
2-Butenoic acid, 4,4'-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) is a complex organotin compound It is characterized by the presence of a dimethylstannylene group linked to two 2-butenoic acid moieties, each esterified with diisooctyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) typically involves the reaction of dimethyltin dichloride with 2-butenoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannylene linkage. The esterification with diisooctyl groups is achieved through the reaction of the corresponding alcohols with the carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and the final esterification reaction. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the desired product’s quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannylene center, leading to the formation of oxo-stannylene derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo-stannylene derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new ester derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique stannylene structure.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance material properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its stannylene center. The stannylene group can coordinate with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with cellular components, leading to its observed biological activities. The exact pathways and molecular targets involved in these interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-Iodobenzoic acid: Another organotin compound with similar structural features.
Palladium(II) acetate: A metal-organic compound used in catalysis, similar in its catalytic applications.
Biogenic volatile organic compounds: Compounds with similar ester functionalities.
Uniqueness: 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) is unique due to its specific stannylene linkage and the presence of diisooctyl ester groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61599-28-8 |
|---|---|
Molekularformel |
C26H44O8Sn |
Molekulargewicht |
603.3 g/mol |
IUPAC-Name |
4-O-[dimethyl-[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2CH3.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;;;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1H3;/q;;;;+2/p-2/b2*8-7-;;; |
InChI-Schlüssel |
IPYRRRHGNFJBCD-KKUWAICFSA-L |
Isomerische SMILES |
CC(CCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(C)C)C |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)O[Sn](C)(C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


